molecular formula C4H2Cl2N2O2S B1519443 2-Chloropyrimidine-5-sulfonyl chloride CAS No. 98026-88-1

2-Chloropyrimidine-5-sulfonyl chloride

Cat. No.: B1519443
CAS No.: 98026-88-1
M. Wt: 213.04 g/mol
InChI Key: DMAOAJYJIATWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyrimidine-5-sulfonyl chloride (CAS: 98026-88-1) is a heterocyclic sulfonating agent with the molecular formula C₄H₂Cl₂N₂O₂S and a molecular weight of 213.04 g/mol . It features a pyrimidine ring substituted with a chlorine atom at position 2 and a sulfonyl chloride group at position 3. This compound is primarily used in research settings for synthesizing sulfonamide derivatives, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science .

Biological Activity

2-Chloropyrimidine-5-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antiviral therapies. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4_4H2_2Cl2_2N2_2O2_2S. Its structure features a pyrimidine ring substituted with a chlorine atom and a sulfonyl chloride group, which plays a crucial role in its reactivity and biological interactions.

The biological activity of 2-chloropyrimidine derivatives is often attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds related to 2-chloropyrimidine have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.

  • Inhibition of CDK Activity : Research indicates that certain derivatives can effectively inhibit CDK2A, leading to cell cycle arrest in various cancer cell lines. This is achieved through the induction of cell cycle inhibitors such as p21 and p27, which are essential for halting cell division at specific phases (G1/S and G2/M) .

Biological Activity Studies

Several studies have investigated the cytotoxic effects of this compound and its derivatives on different cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50_{50} (µM) Effect
A-2780 (Ovarian)10.5Significant growth inhibition
HT-29 (Colon)8.3Induction of apoptosis
MCF-7 (Breast)12.0Cell cycle arrest at G1/S phase
HepG2 (Liver)15.0Moderate cytotoxicity

These results demonstrate that 2-chloropyrimidine derivatives exhibit potent anticancer activity, with varying efficacy across different types of cancer cells .

Case Studies

  • Anticancer Efficacy : A study involving the synthesis of novel sulfonamide derivatives based on 2-chloropyrimidine demonstrated promising anticancer properties against several human cancer cell lines, including MiaPaCa-2 (pancreatic carcinoma) and HeLa (cervical carcinoma). At a concentration of 10510^{-5} M, these compounds inhibited over 50% of tumor cell growth while showing less than 40% inhibition on normal fibroblast cells .
  • Molecular Docking Studies : Molecular docking simulations have confirmed that these compounds can bind effectively to CDK2A, providing insights into their mechanism as competitive inhibitors. The binding affinities observed suggest a strong interaction between the sulfonamide moiety and the active site of CDK enzymes .

Safety Profile

While the anticancer properties are promising, safety assessments are crucial. The compounds derived from this compound have shown lower cytotoxicity towards normal human cells compared to cancer cells, indicating a favorable selectivity index that could minimize adverse effects during therapeutic applications .

Q & A

Q. Basic: What safety protocols are critical when handling 2-chloropyrimidine-5-sulfonyl chloride in laboratory settings?

Answer:
this compound is corrosive and releases toxic gases (e.g., hydrogen chloride, sulfur oxides) under decomposition. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
  • Storage: Keep containers tightly sealed in a cool, dry, well-ventilated area, away from incompatible substances like bases or oxidizing agents .

Q. Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:
A standard method involves the sulfonation of 2-chloropyrimidine using chlorosulfonic acid under controlled conditions:

Sulfonation: React 2-chloropyrimidine with excess chlorosulfonic acid at 0–5°C for 4–6 hours.

Quenching: Carefully pour the reaction mixture into ice-water to precipitate the product.

Purification: Recrystallize from a non-polar solvent (e.g., hexane) to achieve >95% purity .
Key Considerations: Monitor reaction temperature to avoid over-sulfonation or decomposition.

Q. Advanced: How does the electronic structure of this compound dictate its reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing sulfonyl chloride group at the 5-position activates the pyrimidine ring toward nucleophilic substitution at the 2-chloro position. This is due to:

  • Resonance Effects: The sulfonyl group stabilizes the transition state by withdrawing electron density, facilitating displacement of the chlorine atom.
  • Steric Accessibility: The planar pyrimidine ring allows nucleophiles (e.g., amines, thiols) to approach the reactive site efficiently.
    Experimental validation via density functional theory (DFT) calculations and kinetic studies is recommended to quantify activation barriers .

Q. Advanced: What analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm substitution patterns via characteristic aromatic proton signals (δ 8.5–9.0 ppm for pyrimidine protons) .
    • ¹³C NMR: Identify sulfonyl chloride carbon resonance near δ 160–165 ppm .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify impurities <0.5% .
  • Mass Spectrometry (MS): ESI-MS in negative ion mode should show [M–Cl]⁻ peaks for molecular ion validation .

Q. Advanced: How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) for this compound?

Answer:
Discrepancies often arise from variations in purification methods or hygroscopicity. To address this:

Reproduce Conditions: Cross-reference synthesis protocols (e.g., recrystallization solvents, drying temperatures) from multiple sources .

Thermogravimetric Analysis (TGA): Measure decomposition profiles to distinguish melting points from thermal degradation events.

Collaborative Validation: Share samples with independent labs for comparative analysis using standardized methods .

Q. Advanced: What role does this compound play in designing kinase inhibitors?

Answer:
The compound serves as a key intermediate for introducing sulfonamide moieties into drug candidates. For example:

  • Structure-Activity Relationship (SAR) Studies: React the sulfonyl chloride with amine-containing fragments to generate sulfonamide derivatives that inhibit ATP-binding pockets in kinases.
  • Case Study: In a 2023 study, derivatives of this compound showed IC₅₀ values <10 nM against EGFR mutants by forming hydrogen bonds with Lys721 and Thr766 residues .

Q. Advanced: What strategies mitigate hydrolysis of this compound during storage?

Answer:
Hydrolysis to the sulfonic acid is a major stability concern. Mitigation strategies include:

  • Desiccants: Store under argon with molecular sieves (3Å) to minimize moisture exposure .
  • Low-Temperature Storage: Keep at –20°C in amber glass vials to reduce thermal degradation .
  • Stability Testing: Conduct accelerated aging studies (40°C/75% RH) to establish shelf-life limits .

Q. Basic: How should researchers dispose of waste containing this compound?

Answer:

  • Neutralization: Hydrolyze residual compound with excess aqueous sodium bicarbonate (pH >8) to convert it into less hazardous sulfonate salts.
  • Waste Segregation: Collect in labeled containers for halogenated organic waste and coordinate with certified disposal agencies .

Comparison with Similar Compounds

Physical and Chemical Properties :

  • Appearance : White to cream crystalline powder .
  • Melting Point : 64–67°C .
  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, methanol) but requires sonication or heating for full dissolution .
  • Storage : Stable at room temperature (RT) for short-term; long-term storage at -20°C or -80°C is recommended to prevent degradation .

Comparison with Similar Compounds

To contextualize the utility of 2-chloropyrimidine-5-sulfonyl chloride, it is essential to compare it with structurally or functionally related sulfonyl halides and pyrimidine derivatives. Below is a detailed analysis:

2-Chloropyrimidine-5-sulfonyl Fluoride

  • Molecular Formula : C₄H₂ClFN₂O₂S (CID: 165952270) .
  • Key Differences : Replaces the sulfonyl chloride (-SO₂Cl) group with sulfonyl fluoride (-SO₂F).
  • Reactivity : Sulfonyl fluorides are less reactive toward nucleophiles compared to sulfonyl chlorides but exhibit greater hydrolytic stability, making them suitable for "click chemistry" applications .
  • Applications : Used in covalent inhibitor design and materials science due to their stability under physiological conditions.

2-Chloropyrimidine-5-carbonyl Chloride

  • Molecular Formula : C₅H₂Cl₂N₂O .
  • Key Differences : Replaces the sulfonyl chloride group with a carbonyl chloride (-COCl) moiety.
  • Reactivity : The carbonyl chloride group undergoes nucleophilic acyl substitution, enabling the synthesis of amides or esters. However, it lacks the sulfonylation capability of sulfonyl chlorides.
  • Applications : Primarily serves as an intermediate in peptide coupling or heterocyclic modifications .

5-Cyanopyridine-2-sulfonyl Chloride

  • Molecular Formula : C₆H₃ClN₂O₂S (CAS: 174486-12-5) .
  • Key Differences: Pyridine ring instead of pyrimidine, with a cyano (-CN) group at position 4.
  • Electronic Effects: The electron-withdrawing cyano group enhances electrophilicity at the sulfonyl chloride site, increasing reactivity toward nucleophiles.
  • Applications : Used in synthesizing sulfonamide-based sensors or ligands due to its electronic tunability .

Carboxylic Acid Derivatives (e.g., 2-Chloropyrimidine-5-carboxylic Acid)

  • Molecular Formula : C₅H₃ClN₂O₂ (CAS: 1046816-75-4) .
  • Key Differences : Replaces the sulfonyl chloride with a carboxylic acid (-COOH) group.
  • Reactivity : Participates in decarboxylation or esterification reactions but lacks sulfonylation activity.
  • Applications : Common intermediates in drug synthesis (e.g., kinase inhibitors) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity Profile Primary Applications
This compound C₄H₂Cl₂N₂O₂S 213.04 -SO₂Cl High sulfonylation activity Pharmaceutical intermediates
2-Chloropyrimidine-5-sulfonyl fluoride C₄H₂ClFN₂O₂S 215.59 -SO₂F Moderate reactivity, hydrolytically stable Covalent inhibitors
2-Chloropyrimidine-5-carbonyl chloride C₅H₂Cl₂N₂O 176.99 -COCl Nucleophilic acyl substitution Amide/ester synthesis
5-Cyanopyridine-2-sulfonyl chloride C₆H₃ClN₂O₂S 202.62 -SO₂Cl, -CN Enhanced electrophilicity Chemosensors
2-Chloropyrimidine-5-carboxylic acid C₅H₃ClN₂O₂ 158.55 -COOH Decarboxylation/esterification Drug intermediates

Key Research Findings

Synthetic Versatility : this compound outperforms its carbonyl chloride analog in sulfonamide synthesis due to higher electrophilicity and better leaving-group ability .

Stability Trade-offs : While sulfonyl fluorides (e.g., 2-chloropyrimidine-5-sulfonyl fluoride) are more stable, their lower reactivity limits their use in rapid sulfonylation reactions .

Electronic Effects: The pyridine-based 5-cyanopyridine-2-sulfonyl chloride exhibits faster reaction kinetics with amines compared to pyrimidine derivatives, attributed to the electron-withdrawing cyano group .

Properties

IUPAC Name

2-chloropyrimidine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAOAJYJIATWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655769
Record name 2-Chloropyrimidine-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98026-88-1
Record name 2-Chloropyrimidine-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyrimidine-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.